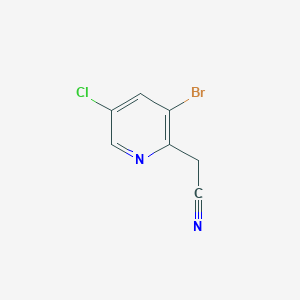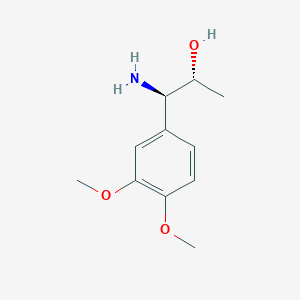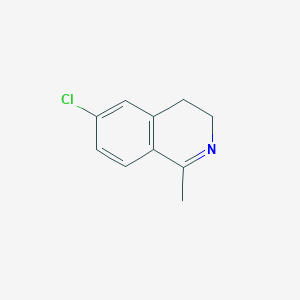
6-Chloro-1-methyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound this compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. This method allows for the generation of N-substituted 3,4-dihydroisoquinoline derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are mediated through the activation of voltage-gated L-type calcium channels and the modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but different substituents, leading to distinct biological activities.
1,2,3,4-Tetrahydroisoquinoline: This class of compounds shares the isoquinoline core but differs in the degree of hydrogenation and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
6-chloro-1-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H10ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LIARMUSMICQTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



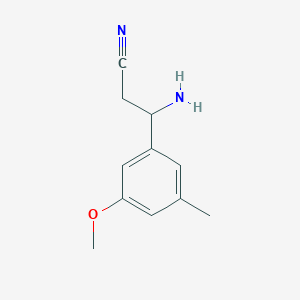

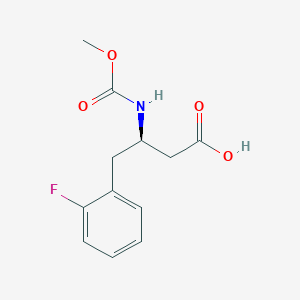
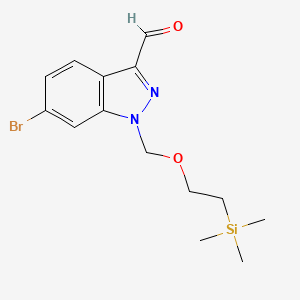
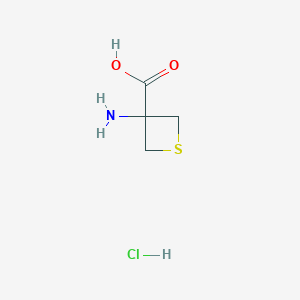
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)

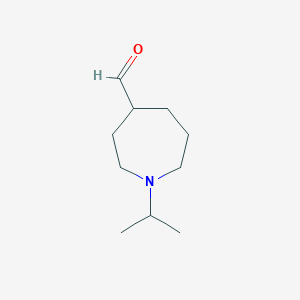
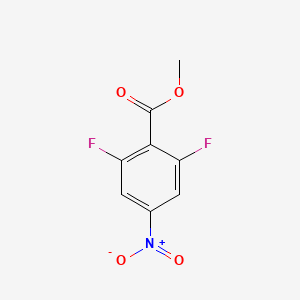
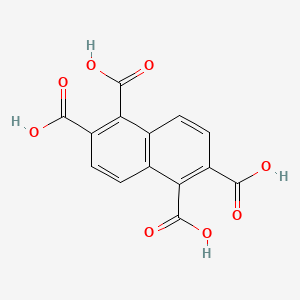
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
